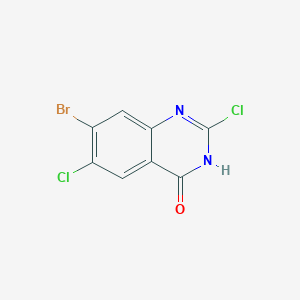
2-Bromo-3-chloropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an oxygen atom bonded to the nitrogen, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloropyridine 1-oxide can be achieved through several methods. One common approach involves the halogenation of pyridine N-oxide. For instance, starting with 3-chloropyridine N-oxide, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can participate in redox reactions, where it can be reduced to the corresponding pyridine derivative or further oxidized.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Redox Reactions: Reducing agents like zinc dust or oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-chloropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence its reactivity and binding affinity to biological molecules. The bromine and chlorine atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloropyridine: Lacks the N-oxide group, which can affect its reactivity and applications.
3-Bromo-2-chloropyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2-Chloro-3-bromopyridine: Another isomer with different properties due to the position of halogen atoms.
Uniqueness
2-Bromo-3-chloropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C5H3BrClNO |
|---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)2-1-3-8(5)9/h1-3H |
InChI Key |
FWPDSJYSADENJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


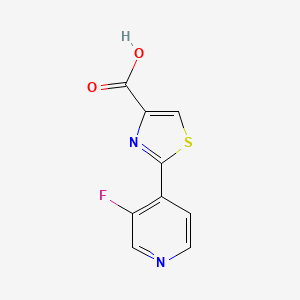
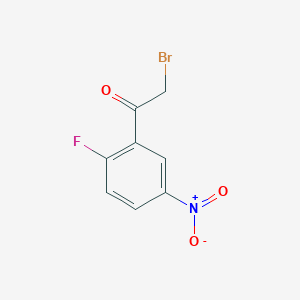
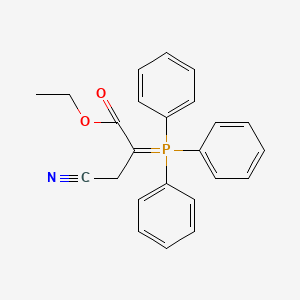
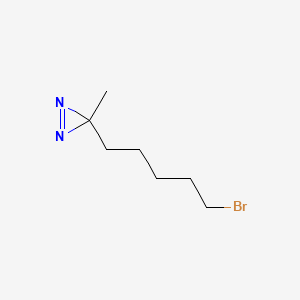

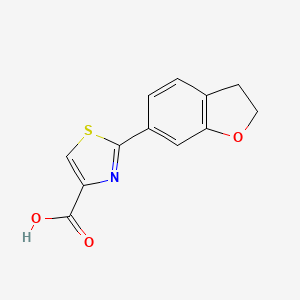




![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

